7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The oxazine ring can be reduced to form a more saturated heterocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of saturated heterocyclic compounds.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the oxazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine: Similar structure but lacks the hydroxyl group.
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but lacks the hydroxyl group.
7-Methoxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent and its utility in material science applications.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
7-hydroxy-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-10(2)9(13)11-7-4-3-6(12)5-8(7)14-10/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
SXKNCUXUQZWVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)O)C |
Origin of Product |
United States |
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